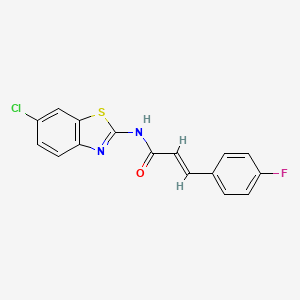
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiazole family and has been synthesized using various methods.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has also been found to have anti-inflammatory properties.
実験室実験の利点と制限
One of the significant advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity towards cancer cells. It targets cancer cells and leaves normal cells unaffected. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which makes it challenging to administer in vivo.
将来の方向性
The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in various fields of scientific research make it an exciting area for future research. Some of the future directions for research include:
1. Investigating the efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other anti-cancer drugs.
2. Studying the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases, such as Alzheimer's and Parkinson's.
3. Developing new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility.
4. Investigating the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide as a diagnostic tool for cancer detection.
Conclusion:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has shown potential applications in various fields of scientific research, particularly in cancer research. Its specificity towards cancer cells and its ability to inhibit the Akt/mTOR signaling pathway make it an exciting area for future research. The development of new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility and investigating its potential in the treatment of other diseases are some of the future directions for research in this area.
合成法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been achieved using various methods. One such method involves the reaction of 6-chlorobenzothiazole-2-amine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-4-7-13-14(9-11)22-16(19-13)20-15(21)8-3-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRGFXRZVAUNX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
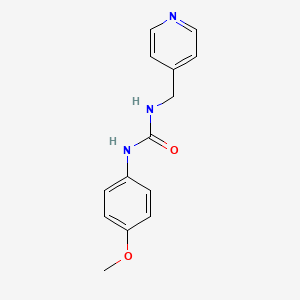
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

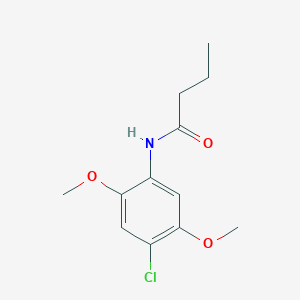

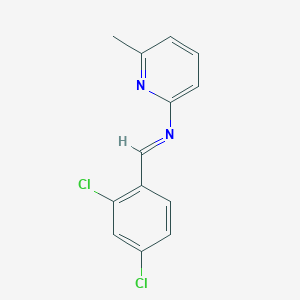
![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
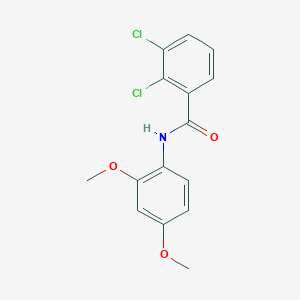
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)